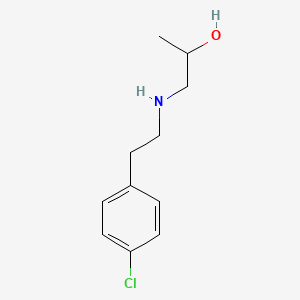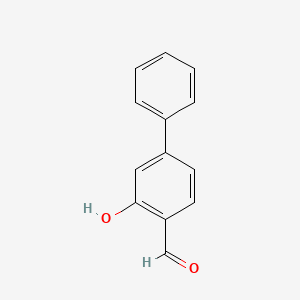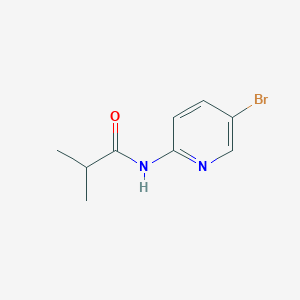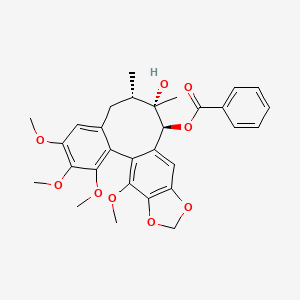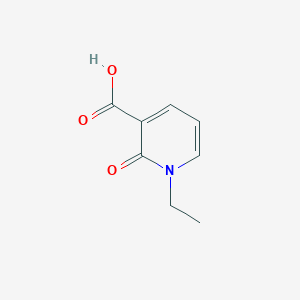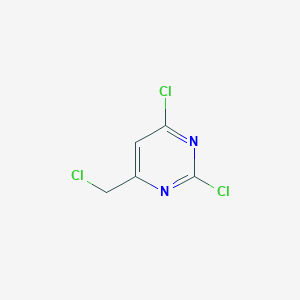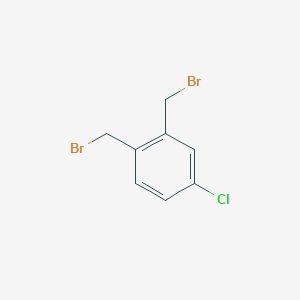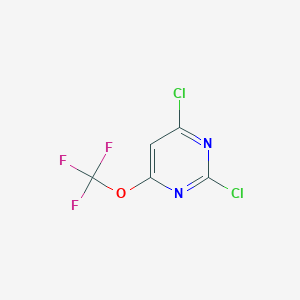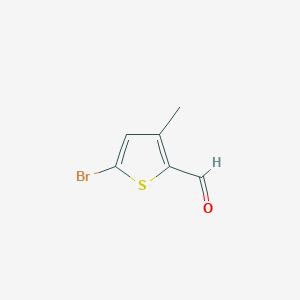
5-溴-3-甲硫代吩-2-甲醛
概述
描述
5-Bromo-3-methylthiophene-2-carbaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a formyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The bromine atom in particular makes it a reactive site for further chemical transformations.
Synthesis Analysis
The synthesis of pyrrole-3-carbaldehydes, which are structurally related to 5-bromo-3-methylthiophene-2-carbaldehyde, can be achieved through a one-pot three-component reaction involving 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This process utilizes a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes .
Molecular Structure Analysis
The molecular structure of compounds related to 5-bromo-3-methylthiophene-2-carbaldehyde can be determined using X-ray single crystal diffraction. For instance, the structure of a derivative formed by the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde was confirmed through this method. Hirshfeld surface analysis and DFT calculations can provide insights into intermolecular interactions and the electronic structure of such molecules .
Chemical Reactions Analysis
5-Bromo-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions due to the presence of reactive sites. For example, photochemical synthesis can be used to convert halogenated thiophene carbaldehydes into phenyl derivatives. The reactivity of bromine and iodine in these compounds can differ, with iodine-containing compounds generally being more reactive and stable under reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-methylthiophene-2-carbaldehyde derivatives can be studied through various spectroscopic and thermal analysis techniques. For example, the photophysical properties of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated in solvents of different polarities, revealing variations in extinction coefficients and quantum yield. The dipole moment of the excited state relative to the ground state can also be calculated using solvatochromic shift methods .
科学研究应用
-
Chemical Synthesis
- “5-Bromo-3-methylthiophene-2-carbaldehyde” is a chemical compound with the molecular formula C6H5BrOS . It’s a white to brown solid with a molecular weight of 205.08 .
- It’s used in the synthesis of various thiophene derivatives . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
- The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
-
Pharmaceutical Testing
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Organic Semiconductors
-
Voltage-Gated Sodium Channel Blocker
安全和危害
属性
IUPAC Name |
5-bromo-3-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUUECXYHZKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568462 | |
| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylthiophene-2-carbaldehyde | |
CAS RN |
38239-46-2 | |
| Record name | 5-Bromo-3-methyl-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

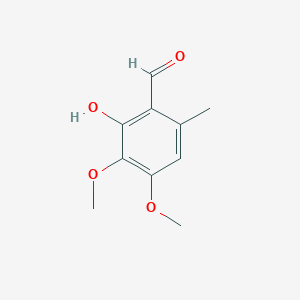
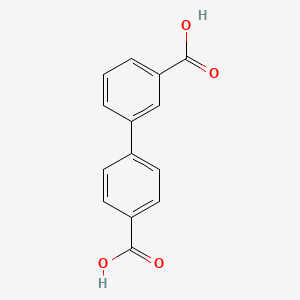
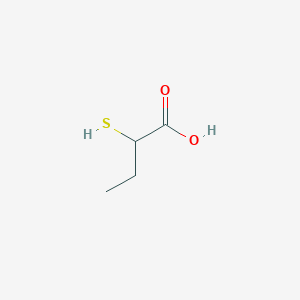
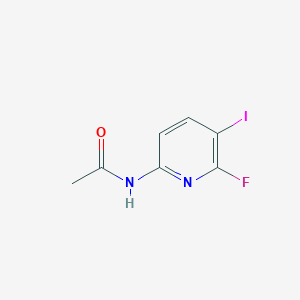
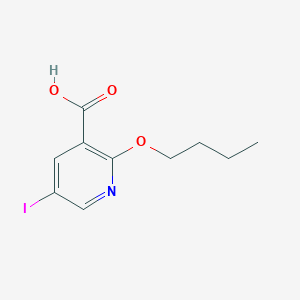
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)
